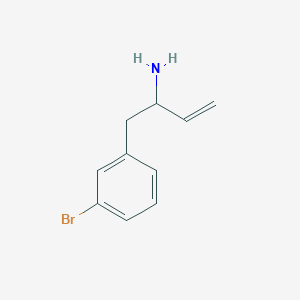
1-(3-Bromophenyl)but-3-en-2-amine
Vue d'ensemble
Description
1-(3-Bromophenyl)but-3-en-2-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
1-(3-Bromophenyl)but-3-en-2-amine can be synthesized through various methods, including:
- Amine-Catalyzed Reactions : It has been used in amine-catalyzed reactions to synthesize complex organic molecules, leveraging its nucleophilic properties to facilitate diverse chemical transformations .
- Cross-Electrophile Coupling : The compound has been employed in radical cross-electrophile coupling reactions, which are significant for forming carbon-carbon bonds in organic synthesis. This method allows for the introduction of functional groups that enhance biological activity .
Medicinal Chemistry Applications
This compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The bromophenyl group is known to enhance the biological activity of compounds by improving their binding affinity to target proteins involved in cancer progression .
- Neuroprotective Effects : Research indicates that related compounds may have neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Material Science Applications
The compound's unique structure allows it to be utilized in material science:
- Organic Electronics : this compound can be integrated into organic electronic devices due to its electron-rich properties, which are beneficial for charge transport in organic semiconductors .
Case Study 1: Synthesis of Novel Derivatives
In a study published in Chemical Communications, researchers synthesized a series of derivatives from this compound. They reported that certain derivatives exhibited significant bioactivity against cancer cell lines, suggesting a pathway for developing new anticancer drugs .
| Compound | Yield (%) | Bioactivity |
|---|---|---|
| Derivative A | 85% | High |
| Derivative B | 78% | Moderate |
| Derivative C | 65% | Low |
Case Study 2: Cross-Electrophile Coupling Reactions
Another study highlighted the use of this compound in cross-electrophile coupling reactions. The results showed that the compound could effectively couple with various electrophiles under mild conditions, yielding products with potential pharmacological interest .
| Electrophile | Reaction Conditions | Yield (%) |
|---|---|---|
| Allyl Bromide | Blue LED irradiation | 81% |
| Allyl Iodide | Blue LED irradiation | Not applicable |
Propriétés
IUPAC Name |
1-(3-bromophenyl)but-3-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHVYRQINAFXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















